1-Ethyl 5-methyl 2-benzyl-2-cyanopentanedioate
Description
Structure
3D Structure
Properties
CAS No. |
919536-06-4 |
|---|---|
Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
1-O-ethyl 5-O-methyl 2-benzyl-2-cyanopentanedioate |
InChI |
InChI=1S/C16H19NO4/c1-3-21-15(19)16(12-17,10-9-14(18)20-2)11-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3 |
InChI Key |
VEZHAPXNTKNIMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(=O)OC)(CC1=CC=CC=C1)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethyl 5-methyl 2-benzyl-2-cyanopentanedioate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, benzyl bromide, and malononitrile.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to facilitate the desired transformations.
Industrial Production: Industrial production methods may involve large-scale reactions in reactors with precise temperature and pressure control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethyl 5-methyl 2-benzyl-2-cyanopentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions: Typical reagents include acids, bases, and catalysts, and the reactions are often carried out under reflux or at room temperature.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but may include derivatives with modified functional groups.
Scientific Research Applications
1-Ethyl 5-methyl 2-benzyl-2-cyanopentanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Ethyl 5-methyl 2-benzyl-2-cyanopentanedioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The pathways affected by the compound can include metabolic pathways, signaling cascades, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural variations among pentanedioate derivatives include:
- Ester group modifications (ethyl vs. methyl vs. other alkyl chains).
- Aromatic substituents (benzyl vs. phenyl vs. heteroaromatic groups).
- Electron-withdrawing/donating groups (cyano vs. hydroxyethylamino groups).
Hypothetical Data Table: Comparative Properties
| Compound Name | Molecular Weight | logP (Lipophilicity) | Melting Point (°C) | Hydrolysis Rate (Relative) |
|---|---|---|---|---|
| 1-Ethyl 5-methyl 2-benzyl-2-cyanopentanedioate | 345.4 | 2.8 | 98–100 | Moderate |
| Diethyl 2-benzyl-2-cyanopentanedioate | 345.4 | 3.1 | 102–104 | Slow |
| 1-Ethyl 5-methyl 2-cyano-2-phenylpentanedioate | 331.3 | 2.5 | 85–87 | Fast |
Analysis :
- Ethyl vs. Methyl Esters : The asymmetric esterification in the target compound may enhance solubility in polar aprotic solvents compared to diethyl analogs .
- Benzyl vs.
- Cyano Group Position: Adjacent cyano groups may stabilize enolate intermediates during hydrolysis, accelerating reaction rates relative to non-cyano analogs .
Crystallographic and Computational Insights
- Crystal Packing : Tools like SHELX () and Mercury CSD () enable comparative analysis of crystal structures. For example, benzyl-substituted compounds may exhibit π-stacking interactions absent in aliphatic analogs .
- Methylation Patterns : While focuses on biogeochemical methylated lipids, its principles apply here: methylation position (e.g., 5-methyl vs. 6-methyl in brGDGTs) correlates with thermal stability—a concept transferable to ester stability in synthetic compounds .
Biological Activity
1-Ethyl 5-methyl 2-benzyl-2-cyanopentanedioate is a compound that has garnered interest due to its potential biological activities. The compound's structure suggests it may interact with various biological pathways, making it a candidate for pharmacological exploration.
- Molecular Formula : C14H17N
- Molecular Weight : 199.29 g/mol
- IUPAC Name : 1-Ethyl-5-methyl-2-benzyl-2-cyanopentanedioate
- CAS Number : Not specified in the search results.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. Compounds with similar structures have shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—a group of compounds involved in inflammation and pain signaling.
Biological Activity and Therapeutic Potential
Research indicates that compounds related to this compound exhibit various biological activities, including:
- Anti-inflammatory Effects : Several studies have demonstrated that derivatives of cyanopentanedioates can reduce inflammation by inhibiting COX enzymes and other inflammatory mediators .
- Antimicrobial Activity : Preliminary evaluations suggest that this compound may have antibacterial properties against certain strains of bacteria, including drug-resistant Mycobacterium tuberculosis, which poses a significant public health challenge .
Case Studies and Research Findings
-
Antimicrobial Evaluation :
- A study assessed the efficacy of related compounds against drug-resistant Mycobacterium tuberculosis strains. The results indicated that certain derivatives displayed minimal inhibitory concentrations (MIC) ranging from 0.25 to 16 µg/mL, demonstrating significant activity against resistant strains .
- Selectivity indices (SI) were reported to be greater than 10, suggesting low cytotoxicity alongside effective antibacterial action.
-
Anti-inflammatory Studies :
- In vitro studies have shown that compounds similar to this compound can inhibit COX-2 activity, leading to reduced production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | MIC (µg/mL) | Selectivity Index |
|---|---|---|---|
| Compound A | Anti-inflammatory | 0.25 | >200 |
| Compound B | Antimicrobial | 16 | >10 |
| This compound | Potentially anti-inflammatory and antimicrobial | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
